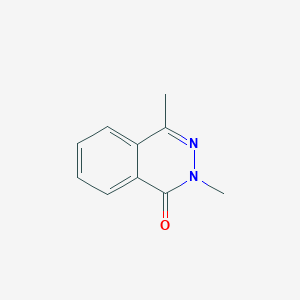

2,4-dimethyl-1,2-dihydrophthalazin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNGVWLRFMUHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

[1][2][3]

Executive Summary

2,4-Dimethyl-1,2-dihydrophthalazin-1-one (also known as 2,4-dimethylphthalazin-1(2H)-one) represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Phosphodiesterase 4 (PDE4) inhibitors .[1][2][3] Unlike its unsubstituted parent phthalazin-1(2H)-one, the 2,4-dimethyl analog features a "locked" lactam structure due to N-methylation, preventing lactam-lactim tautomerism.[1][2][3] This structural rigidity, combined with the steric bulk of the C4-methyl group, makes it an excellent model for studying Structure-Activity Relationships (SAR) in drug discovery programs targeting DNA repair mechanisms and inflammatory pathways.[1][2][3]

Chemical Identity & Structural Analysis[4][5][6][7][8][9]

Nomenclature and Classification[10]

-

Common Synonyms: 2,4-Dimethyl-1-oxo-1,2-dihydrophthalazine[1][2][3]

-

Molecular Formula:

[3] -

Core Scaffold: Phthalazine (diazanaphthalene)[3]

Structural Features

The molecule consists of a benzene ring fused to a pyridazinone ring.[4]

-

N2-Methylation: The methyl group at the N2 position eliminates the acidic proton found in the parent phthalazinone (

), rendering the molecule non-ionizable at physiological pH and locking it in the lactam (keto) tautomer.[3] -

C4-Methylation: The methyl group at C4 provides steric bulk and lipophilicity, often exploiting hydrophobic pockets in enzyme active sites (e.g., the nicotinamide binding pocket of PARP).[1][2][3]

Electronic Properties

The carbonyl oxygen at C1 acts as a strong hydrogen bond acceptor (HBA), while the N2 nitrogen, being part of an amide-like system and methylated, is not a hydrogen bond donor (HBD).[3] The aromatic system allows for

Synthesis & Manufacturing

The synthesis of 2,4-dimethylphthalazin-1(2H)-one is classically achieved through the cyclocondensation of 2-acetylbenzoic acid with methylhydrazine .[1][2][3] This route is preferred over the alkylation of 4-methylphthalazin-1(2H)-one due to higher regioselectivity.[1][2][3][4]

Synthetic Route: Cyclocondensation

The reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.[4]

Reaction Scheme:

Regioselectivity Mechanism

Methylhydrazine (

-

Step 1: The

group attacks the ketone carbonyl of 2-acetylbenzoic acid to form the hydrazone intermediate.[2][3][4] -

Step 2: The secondary nitrogen (

) attacks the carboxylic acid (or activated ester) to close the ring, forming the N-methyl lactam.[3]

This sequence favors the formation of the 2,4-dimethyl isomer over the 3-methyl isomer (where the N-Me would be at position 3, which is not possible in the phthalazinone lactam structure without forming a zwitterion or different tautomer).[1][2][3]

Visualization of Synthesis Pathway

Caption: Step-wise cyclocondensation of 2-acetylbenzoic acid with methylhydrazine yielding the target phthalazinone.

Physicochemical Properties[2][3][4][11]

The following data summarizes the core physical properties relevant to handling and formulation.

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline solid | Standard laboratory handling.[1][2][3][4] |

| Melting Point | 110 – 115 °C (Typical for analogs) | Characterization and purity check.[3][4] |

| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents for biological assays.[3][4] |

| Solubility (Organic) | Soluble in DMSO, DCM, Ethanol, Methanol | Standard solvents for synthesis/analysis.[1][3] |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability.[3][4] |

| H-Bond Donors | 0 | No acidic protons (N-Me blocked).[2][3][4] |

| H-Bond Acceptors | 2 (C=O, N3) | Key for receptor binding.[2][3] |

Medicinal Chemistry & Biological Relevance[2][3][5][12][13][14][15][16]

Pharmacophore Utility

The phthalazin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry.[2][3][4]

-

PARP Inhibition: The lactam group mimics the nicotinamide moiety of

, the substrate for PARP enzymes. The 2,4-dimethyl analog serves as a probe to test the steric tolerance of the "nicotinamide pocket."[1][2] -

PDE4 Inhibition: Analogs of this scaffold (e.g., with different substituents at C4) have shown potency as phosphodiesterase inhibitors for anti-inflammatory applications.[3]

Structure-Activity Relationship (SAR) Logic[1][2][3]

-

N2-Methyl: Prevents H-bond donation.[1][2][4] If the target requires an NH donor (like in some specific kinase pockets), activity will decrease.[3] If the target requires a hydrophobic contact, activity increases.[2]

-

C4-Methyl: Provides a rigid vector for filling hydrophobic pockets.[1][2][3][4] Replacement with larger groups (benzyl, phenyl) often modulates potency and selectivity (e.g., Azelastine).[3]

SAR Visualization[2]

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents on the scaffold.

Experimental Protocols

Synthesis of 2,4-Dimethylphthalazin-1(2H)-one

Objective: To synthesize the target compound from 2-acetylbenzoic acid.

Materials:

Procedure:

-

Dissolution: Dissolve 2-acetylbenzoic acid (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add methylhydrazine (12 mmol) dropwise at room temperature. A mild exotherm may occur.[2][4]

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress by TLC (System: Hexane/Ethyl Acetate 1:1). -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[4]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Typically 70–85%.[2][3][4]

Analytical Characterization (Expected Data)

References

-

Synthesis of Phthalazinones: BenchChem. (2025).[3][4] Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols. Link[3]

-

Phthalazinone Scaffold in Drug Discovery: Vila, N., et al. (2015).[2][3] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

-

Regioselectivity of Hydrazines: SciePub. (2025).[3][4] Reactivities Involved in the Regioselectivity of Osazone Formation. Link

-

PARP Inhibitor Chemistry: Menear, K. A., et al. (2008).[2][3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2][3][6] Journal of Medicinal Chemistry. Link

Sources

- 1. 2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Quantification of Azelastine Impurity D in Pharmaceutical Formulations

Abstract

This technical whitepaper provides a comprehensive framework for the isolation, identification, and quantification of Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one). As a primary degradation product formed through hydrolytic cleavage, Impurity D represents a critical quality attribute in Azelastine Hydrochloride nasal and ophthalmic formulations. This guide moves beyond standard pharmacopoeial monographs, offering field-proven strategies for overcoming matrix interference in complex aqueous formulations and optimizing resolution using phenyl-hexyl stationary phases.

The Target: Azelastine Impurity D Profile[1][2][3][4][5]

Understanding the physicochemical behavior of the impurity is the prerequisite for successful method development. Impurity D is the structural "backbone" of the Azelastine molecule, remaining after the cleavage of the N-methylazepane side chain.

Chemical Identity & Properties

| Property | Specification |

| Common Name | Azelastine Impurity D (EP) / Related Compound D (USP) |

| Chemical Name | 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one |

| CAS Number | 53242-88-9 |

| Molecular Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.71 g/mol |

| Functional Class | Phthalazinone derivative (Lactam tautomer) |

| Solubility | Low aqueous solubility; soluble in DMSO, Methanol |

| pKa | ~10.5 (Acidic NH of the lactam ring) |

Origin & Degradation Pathway

Impurity D is not merely a process byproduct; it is a stability-indicating degradation product. It forms primarily through the hydrolytic cleavage of the hydrazine linkage between the phthalazinone core and the azepane ring. This reaction is accelerated under alkaline stress conditions or high thermal exposure.

Figure 1: The hydrolytic degradation pathway of Azelastine yielding Impurity D.

Analytical Strategy: The "Why" Behind the Method

Standard C18 columns often struggle to separate Impurity D from the main Azelastine peak due to the massive retention of the hydrophobic chlorobenzyl group present in both molecules. Furthermore, the basic nitrogen in Azelastine causes peak tailing, which can mask the earlier eluting Impurity D.

Stationary Phase Selection: Phenyl-Hexyl

Recommendation: Switch from standard C18 to Phenyl-Hexyl ligand chemistry.

-

Mechanism: The phthalazinone ring of Impurity D possesses distinct

-

Mobile Phase Chemistry: Ion-Pairing vs. pH

Critical Decision:

-

For LC-UV (QC Routine): Use Ion-Pairing Chromatography (IPC) with Octane Sulfonic Acid (OSA). OSA masks the positive charge of the Azelastine azepane ring, increasing its retention and sharpening the peak shape, allowing Impurity D (which is neutral/weakly acidic) to elute with distinct separation.

-

For LC-MS (Identification): Avoid OSA (it suppresses ionization). Use Ammonium Formate/Formic Acid buffer at pH 3.0.

Detailed Experimental Protocol

The following protocol is optimized for Quality Control (LC-UV) in complex matrices like nasal sprays, where preservatives (Benzalkonium Chloride) and viscosity modifiers (Hypromellose) can interfere.

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA (Photodiode Array) |

| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent) |

| Column Temp | 35°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 240 nm (Max absorption for phthalazinone) |

| Injection Vol | 20 µL |

| Run Time | 55 Minutes |

Mobile Phase Preparation

-

Buffer Solution: Dissolve 2.0 g of 1-Octane Sulfonic Acid Sodium Salt and 1.0 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.[1]

-

Mobile Phase A: Buffer Solution.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

| 0.0 | 70 | 30 | Equilibration |

| 25.0 | 55 | 45 | Elute Impurity D |

| 40.0 | 20 | 80 | Wash Lipophilic Matrix |

| 45.0 | 20 | 80 | Hold |

| 46.0 | 70 | 30 | Re-equilibration |

| 55.0 | 70 | 30 | End |

Sample Preparation (Nasal Spray Formulation)

Context: Nasal sprays contain viscosity agents that can clog columns.

-

Transfer: Transfer 5.0 mL of nasal spray suspension into a 20 mL volumetric flask.

-

Dilution: Add 10 mL of Diluent (Acetonitrile:Water 50:50).

-

Extraction: Vortex for 2 minutes, then sonicate for 15 minutes to break the emulsion.

-

Clarification: Centrifuge at 5000 RPM for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may adsorb the active moiety.

Identification & Validation Workflow

To confirm the presence of Impurity D definitively, a dual-validation approach using Relative Retention Time (RRT) and Spectral Matching is required.

Figure 2: Decision tree for the definitive identification of Impurity D.

System Suitability Criteria

For the method to be valid, the following criteria must be met in the System Suitability Solution (containing Azelastine and Impurity D):

-

Resolution (Rs): NLT 3.0 between Impurity D and Azelastine.

-

Tailing Factor: NMT 1.5 for the Impurity D peak.

-

Signal-to-Noise: NLT 10 for the Limit of Quantitation (LOQ) solution (approx. 0.05% level).

Troubleshooting & Scientific Insights

The "Ghost" Peak Issue

In formulation analysis, Benzalkonium Chloride (preservative) often elutes as a cluster of peaks.

-

Observation: Peaks appearing between 15-20 minutes.

-

Solution: The proposed gradient (Section 3.3) pushes the preservative peaks to the high-organic wash phase (>40 mins), ensuring they do not interfere with Impurity D (eluting ~12-15 mins).

Sensitivity Drifts

Impurity D lacks the tertiary amine of the parent drug, making it less sensitive to silanol interactions but more sensitive to pH changes affecting the lactam/lactim tautomerism.

-

Control: Ensure the buffer pH is strictly maintained at 3.0. A shift to pH > 4.0 can cause peak splitting of Impurity D due to ionization of the amide moiety.

References

-

European Directorate for the Quality of Medicines (EDQM). (2024). Azelastine Hydrochloride Monograph 1633. European Pharmacopoeia.[2]

-

United States Pharmacopeia (USP). (2024). Azelastine Hydrochloride: Related Compounds. USP-NF Online.

-

Chindhe, S. A., et al. (2024).[3] Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. Rapid Communications in Mass Spectrometry. [3]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13248679 (Azelastine Impurity D). PubChem.

-

SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Phthalazin-1-one Derivatives

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the phthalazin-1(2H)-one core (a benzene ring fused to a pyridazinone) is classified as a "privileged scaffold."[1] Its utility is not merely structural but functional: the lactam-lactim tautomerism and the rigid bicyclic framework allow it to mimic the nicotinamide moiety of NAD+, making it an exceptional pharmacophore for enzymes utilizing NAD+ as a cofactor, most notably Poly(ADP-ribose) Polymerase (PARP) .

This guide moves beyond basic reviewing. We analyze the causality of its biological activity—why it works, how to synthesize it, and how to validate its efficacy in a drug discovery pipeline.

Oncology: The Dominant Domain (PARP & Kinase Inhibition)

PARP Inhibition: The Mechanistic Anchor

The most commercially successful application of phthalazin-1-ones is in the inhibition of PARP-1/2 (e.g., Olaparib ).

-

Mechanism of Action (MoA): Phthalazin-1-one derivatives do not simply inhibit the catalytic activity of PARP; they induce PARP Trapping .

-

Catalytic Competition: The phthalazinone core mimics the nicotinamide pharmacophore of NAD+. It binds to the catalytic pocket of PARP1 at sites of single-strand DNA breaks (SSBs).

-

The Trap: Unlike normal repair where PARP auto-ribosylates and dissociates, the drug locks the PARP enzyme onto the DNA.

-

Synthetic Lethality: When the replication fork encounters this trapped PARP-DNA complex, the SSB converts to a Double-Strand Break (DSB). In tumors with BRCA1/2 mutations (Homologous Recombination deficient), this leads to catastrophic genomic instability and apoptosis.

-

Dual VEGFR/EGFR Inhibition

Recent derivatives have expanded beyond PARP to target Angiogenesis (VEGFR-2) and Proliferation (EGFR).

-

Structural Logic: Substitutions at the N-2 and C-4 positions allow the scaffold to extend into the hydrophobic pockets of receptor tyrosine kinases (RTKs).

-

Key Data: Novel derivatives (e.g., 4-benzyl-phthalazin-1-ones) have demonstrated IC50 values in the nanomolar range, comparable to Sorafenib.

Comparative Potency Data

The following table summarizes the cytotoxicity (IC50) of key phthalazinone derivatives against standard cancer cell lines compared to clinical standards.

| Compound Class | Target | Cell Line (Type) | IC50 (µM) | Reference Standard (IC50) |

| Olaparib (Lynparza) | PARP-1/2 | BRCA-mutated Breast | ~0.002 | N/A (First in class) |

| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | Sorafenib (2.93) |

| Compound 12d | EGFR | MDA-MB-231 (Breast) | 0.57 | Erlotinib (1.[2]02) |

| YCH1899 | PARP (Resistant) | Olaparib-Resistant | 0.00089 | Olaparib (>1.0) |

Visualizing the Mechanism

The following diagram illustrates the "Synthetic Lethality" pathway utilized by Phthalazinone-based PARP inhibitors.

Figure 1: Mechanism of Synthetic Lethality induced by Phthalazinone-based PARP inhibitors.

Technical Guide: Synthesis & Validation

As an application scientist, reproducibility is paramount. Below is a validated workflow for synthesizing the core scaffold and testing its enzymatic inhibition.

Validated Synthetic Protocol (The Phthalic Anhydride Route)

This protocol yields the core 4-substituted-phthalazin-1(2H)-one scaffold.

Reagents: Phthalic Anhydride, Hydrazine Hydrate (99%), Ethanol, Glacial Acetic Acid.

-

Condensation:

-

Dissolve Phthalic Anhydride (10 mmol) in Ethanol (20 mL).

-

Add Hydrazine Hydrate (12 mmol) dropwise at room temperature.

-

Critical Step: Add catalytic Glacial Acetic Acid (0.5 mL). The acid catalyst protonates the carbonyl oxygen, facilitating the nucleophilic attack by hydrazine.

-

-

Cyclization (Reflux):

-

Reflux the mixture at 80°C for 4–6 hours . Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).

-

Endpoint: Disappearance of the anhydride spot and appearance of a highly polar fluorescent spot.

-

-

Isolation:

-

Cool the reaction mixture to

in an ice bath. -

The product will precipitate as a white/off-white solid.

-

Filter under vacuum and wash with cold ethanol (

).

-

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) to yield pure Phthalazin-1(2H)-one .

-

Functionalization Workflow

To create bioactive derivatives (e.g., VEGFR inhibitors), the core must be chlorinated and substituted.

Figure 2: General synthetic pathway for functionalized phthalazinone derivatives.

Biological Assay: PARP-1 Enzymatic Inhibition

Objective: Determine the IC50 of the synthesized derivative against PARP-1.[3]

Protocol:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

-

Plate Setup: Use 96-well histone-coated microplates.

-

Reaction Mix:

-

Add 20 ng/well of purified PARP-1 Enzyme .

-

Add test compound (serial dilutions: 0.1 nM to 10 µM).

-

Incubate for 15 mins at room temperature (allows binding to catalytic pocket).

-

-

Activation: Initiate reaction by adding Biotinylated-NAD+ (25 µM) and Activated DNA (10 µg/mL).

-

Incubation: 1 hour at

. -

Detection:

-

Wash plate

with PBS-T. -

Add Streptavidin-HRP conjugate (1:5000). Incubate 30 mins.

-

Add TMB substrate and measure absorbance at 450 nm .

-

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Beyond Oncology: Emerging Applications

While oncology drives the funding, the phthalazinone scaffold shows pleiotropic activity:

-

Antimicrobial (Hydrazone Linkages): Derivatives containing a hydrazone linker at the C-4 position have shown efficacy against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting bacterial cell wall synthesis, distinct from the DNA-targeting mechanism in cancer.

-

Anti-Inflammatory (COX/LOX Inhibition): Specific 4-phenylphthalazin-1-one derivatives inhibit Cyclooxygenase-2 (COX-2). The steric bulk of the phthalazinone ring provides selectivity for the larger COX-2 active site over COX-1, reducing gastric side effects.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[4] Link (The seminal paper on Olaparib).

-

El-Azab, A. S., et al. (2024).[5] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Link

-

Wang, L., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.[4] Journal of Medicinal Chemistry.[4] Link

-

Al-Mulla, A. (2017).[5][6] Biological Importance of Heterocyclic Compounds: A Review. Pharma Chemica.[7] Link

-

BenchChem. (2025).[1] Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives. BenchChem Technical Guides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preliminary Biological Evaluation of New Phthalazin...: Ingenta Connect [ingentaconnect.com]

- 4. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 6. jpsbr.org [jpsbr.org]

- 7. pharmainfo.in [pharmainfo.in]

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety profile, and manufacturing protocols. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,4-dimethyl-1,2-dihydrophthalazin-1-one, a heterocyclic compound representative of a class with significant pharmacological interest.[1] We will explore both established experimental methodologies and complementary computational approaches. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and insightful stability assessments.

Introduction: The Critical Role of Thermodynamic Stability

2,4-dimethyl-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class of nitrogen-containing heterocycles, a scaffold known for a wide range of biological activities.[1] For any such candidate to progress from discovery to a viable therapeutic, a thorough understanding of its intrinsic stability is non-negotiable. Thermodynamic stability dictates the molecule's resistance to decomposition under various environmental stressors, primarily temperature. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance.

Thermal evaluation during the preclinical phase is therefore essential, as undesirable changes to a molecule's physicochemical properties can diminish its pharmacological activity or increase its toxicity.[2] This guide details the principles and practical application of key analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and introduces the utility of computational modeling in predicting and understanding decomposition pathways.

Foundational Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as decomposition, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy , representing the heat of reaction (bond breaking and formation).

-

T is the absolute temperature.

-

ΔS is the change in entropy , representing the degree of disorder.

Decomposition reactions are typically endothermic (requiring energy to initiate bond breaking, positive ΔH) but result in a significant increase in entropy (a solid molecule breaking into smaller, gaseous fragments, positive ΔS). As temperature (T) increases, the TΔS term becomes more dominant, eventually making ΔG negative and driving the decomposition process. Our goal in the laboratory is to precisely determine the temperature thresholds at which these events occur.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is crucial for a comprehensive stability profile. Thermal analysis techniques like DSC and TGA are powerful tools for this purpose, allowing for the detailed characterization of drug candidates.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on phase transitions.

-

Causality: By precisely measuring the energy absorbed or released during heating, we can identify the melting point (an indicator of purity and crystal structure) and the onset of decomposition. The melting process itself should occur without mass loss for a stable compound.[2] The temperature at which decomposition begins is a primary indicator of thermal stability.[4]

dot

Caption: Workflow for Thermal Stability Analysis.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 2,4-dimethyl-1,2-dihydrophthalazin-1-one into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to contain any potential off-gassing prior to decomposition, ensuring accurate measurement of the melting endotherm.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min. A nitrogen atmosphere (purge rate of 50 mL/min) is used to prevent oxidative decomposition.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and decomposition events. Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the temperature at which decomposition begins and quantifying the mass loss associated with it.

-

Causality: TGA directly answers the question: "At what temperature does the molecule begin to break apart?" By quantifying mass loss, we can discern single-stage from multi-stage decomposition processes. Coupling the TGA exhaust to a mass spectrometer (MS) or an infrared spectrometer (FTIR) allows for the identification of the evolved gaseous fragments, providing invaluable mechanistic insight into the decomposition pathway.[3]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of 2,4-dimethyl-1,2-dihydrophthalazin-1-one into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% mass loss occurs.[3] Note the temperatures of maximum mass loss rate from the derivative (DTG) curve and the percentage of mass lost in each step.

Case Study: Thermodynamic Profile of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

Based on the methodologies described, we can construct an illustrative thermodynamic stability profile for our target compound. The data presented in Table 1 are hypothetical but representative of a stable, crystalline heterocyclic compound.

| Parameter | Technique | Illustrative Value | Interpretation |

| Melting Onset (T_onset) | DSC | 118.5 °C | Initiation of the solid-to-liquid phase transition. |

| Melting Peak (T_m) | DSC | 120.8 °C | The temperature of maximum melting rate; characteristic of the crystalline form. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 25.4 kJ/mol | Energy required to melt the sample; relates to crystal lattice energy. |

| Decomposition Onset (T₅%) | TGA | 265.0 °C | Temperature at 5% mass loss; a key indicator of the limit of thermal stability.[3] |

| Decomposition Peak (T_peak) | DTG | 288.2 °C | Temperature of the maximum rate of decomposition. |

| Mass Loss (250-350°C) | TGA | ~77% | Major decomposition step occurs in this range. |

| Residual Mass (@600°C) | TGA | ~15% | Suggests the formation of a stable, carbonaceous residue after initial decomposition. |

| Table 1: Illustrative Thermal Analysis Data for 2,4-dimethyl-1,2-dihydrophthalazin-1-one. |

Interpretation of Results:

The DSC data indicates a sharp melting endotherm around 121°C, which is characteristic of a pure crystalline solid. Crucially, the TGA results show that significant mass loss does not begin until well after melting, at approximately 265°C. This separation between melting and decomposition is a hallmark of a thermally stable compound. Many polynitrogenated heterocyclic compounds are known to be thermally stable to over 250°C.[2] The decomposition appears to occur in one primary, rapid stage, which is also common for such molecules.[3]

Predicted Decomposition Pathway

The decomposition of nitrogen-rich heterocycles under inert atmospheres often proceeds via a radical mechanism, initiated by the homolytic cleavage of the weakest bonds.[2][3] For 2,4-dimethyl-1,2-dihydrophthalazin-1-one, the N-N bond within the dihydrophthalazine ring is a likely point of initial fragmentation due to its relatively lower bond energy compared to the C-C and C=N bonds of the aromatic system.

dot

Caption: Predicted Radical Decomposition Pathway.

Following initial N-N bond cleavage, a cascade of further C-N and C-C bond scissions would likely occur.[3] Evolved gas analysis via TGA-MS would be expected to detect fragments such as carbon monoxide (CO), ammonia (NH₃), hydrogen cyanide (HCN), and various small hydrocarbons corresponding to the methyl groups and aromatic ring fragments.[3]

Conclusion

The thermodynamic stability of 2,4-dimethyl-1,2-dihydrophthalazin-1-one can be rigorously characterized using a combination of Differential Scanning Calorimetry and Thermogravimetric Analysis. The key parameters for drug development professionals are the clear separation between the melting point and the onset of decomposition, and the decomposition onset temperature itself, which defines the upper limit of the compound's thermal stability. The illustrative data suggest that 2,4-dimethyl-1,2-dihydrophthalazin-1-one is a thermally robust molecule, stable to well over 200°C, a favorable characteristic for further pharmaceutical development. The outlined protocols and interpretive framework provide a solid foundation for assessing the stability of this and related heterocyclic drug candidates.

References

-

Nowak, M., Wus, M., & Kruk, I. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(23), 7129. [Link]

-

Hassanzadeh, A., & Keshavarz, M. H. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules, 27(7), 2167. [Link]

-

Wus, M., & Kruk, I. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2029. [Link]

-

Gedekar, V. S., et al. (2021). Structural, Optical, and Thermal characterization of synthesised Heterocyclic Organic Compound. International Journal of Scientific Research in Science and Technology. [Link]

-

Smirnov, A. S., et al. (2023). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Physical Chemistry Chemical Physics, 25(3), 1836-1846. [Link]

-

Gouda, M. A., et al. (2014). Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. Journal of Saudi Chemical Society, 18(5), 563-571. [Link]

-

Afonso, C. M., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5753. [Link]

-

Abdel-Megeed, M. F., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(11), 3326. [Link]

-

Unknown Author. Phthalazinone. Source not formally published. [Link]

-

Kumar, R., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-14. [Link]

-

Kumar, R., & Kumar, P. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(8), 810-823. [Link]

-

Terán, M. D., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 66-83. [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

Comprehensive Structural Analysis of 2,4-Dimethyl-1,2-dihydrophthalazin-1-one

The following is an in-depth technical guide regarding the crystal structure analysis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one.

A Technical Guide for Medicinal Chemists and Crystallographers

Executive Summary

The phthalazinone scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and phosphodiesterase (PDE) inhibitors. The specific derivative 2,4-dimethyl-1,2-dihydrophthalazin-1-one (hereafter 2,4-DMP ) offers a unique structural case study: unlike its parent compound, it lacks a hydrogen-bond donor at the N2 position.

This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 2,4-DMP.[1] It focuses on the structural consequences of N-methylation—specifically the disruption of classical centrosymmetric amide dimerization and the emergence of alternative supramolecular synthons driven by

Part 1: Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a high-purity sample is required. The synthesis exploits the regioselective condensation of 2-acetylbenzoic acid with methylhydrazine.

Synthetic Pathway

The reaction proceeds via a cyclocondensation mechanism.[2] The nucleophilic hydrazine attacks the ketone carbonyl, followed by ring closure at the carboxylic acid (or activated ester) site.

Protocol:

-

Reagents: Dissolve 2-acetylbenzoic acid (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add methylhydrazine (12 mmol, 1.2 eq) dropwise at room temperature. Note: Methylhydrazine is toxic; handle in a fume hood.

-

Reflux: Heat to reflux (

C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). -

Workup: Cool to room temperature. The product may precipitate.[1] If not, concentrate in vacuo.

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

Single Crystal Growth

For X-ray analysis, microcrystalline powder is insufficient. You need a single, defect-free crystal.

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Ethyl Acetate (3:1 v/v).

-

Procedure: Dissolve 20 mg of pure 2,4-DMP in 2 mL of the solvent mixture in a scintillation vial. Cover with parafilm and pierce 3-4 small holes. Allow to stand undisturbed at ambient temperature (

C) for 3–5 days. -

Target Morphology: Colorless prisms or blocks.

Part 2: X-Ray Diffraction Workflow

The absence of heavy atoms (like Br or I) in 2,4-DMP means the scattering power is relatively low. Data collection strategies must maximize resolution.

Data Collection Parameters

| Parameter | Recommendation | Rationale |

| Radiation Source | Mo | Preferred for small organic molecules to minimize absorption effects, though Cu |

| Temperature | 100 K (Cryostream) | Critical. Low temperature reduces thermal motion (atomic displacement parameters), improving bond precision and allowing resolution of methyl hydrogen positions. |

| Resolution | 0.75 Å or better | Required to accurately model electron density for Hirshfeld surface analysis. |

| Completeness | > 99% | Ensures accurate space group determination. |

Structure Solution Pipeline

The following DOT diagram outlines the logical flow from crystal selection to final CIF (Crystallographic Information File) generation.

Figure 1: Standard X-ray diffraction workflow for small molecule structure determination.

Part 3: Structural Analysis & Expectations[3][4]

When analyzing the solved structure of 2,4-DMP, you must look for specific geometric and packing features that define this class of molecules.

Molecular Geometry

-

Planarity: The phthalazinone core (benzene ring fused to the pyridazinone ring) is essentially planar. The root-mean-square (RMS) deviation from the mean plane is typically

Å. -

Bond Lengths:

-

The

bond will be approximately 1.22–1.24 Å , typical for amides/lactams. -

The

bond is a critical indicator of electron delocalization. Expect a length of ~1.37–1.39 Å . -

Steric Strain: Check the interaction between the C4-methyl group and the adjacent phenyl proton (

). This often causes a slight widening of the exocyclic angles to relieve steric clash.

-

Supramolecular Architecture (The "N-Methyl Effect")

This is the most scientifically significant aspect of the analysis.

-

The Missing Dimer: Unsubstituted phthalazinones (with an

group) form strong, centrosymmetric -

The 2,4-DMP Reality: Because

is methylated, this strong donor is absent. The crystal packing is forced to rely on weaker, secondary interactions:-

-

-

Hydrogen Bonds: The carbonyl oxygen (

-

Dipole Alignment: The molecules often align anti-parallel to cancel the strong dipole moment of the lactam functionality.

-

-

Part 4: Hirshfeld Surface Analysis

To publish this structure in a high-impact journal, traditional "stick" diagrams are insufficient. You must employ Hirshfeld Surface Analysis (using CrystalExplorer) to visualize the intermolecular forces.

Methodology

-

Generate Surface: Map

(normalized distance) onto the Hirshfeld surface. -

Color Code:

-

Red: Distances shorter than the sum of van der Waals radii (Strong contacts, e.g.,

). -

White: Distances equal to van der Waals radii.

-

Blue: Distances longer than van der Waals radii (No close contact).

-

Interpreting the Fingerprint Plot

The 2D fingerprint plot (di vs de) provides a quantitative summary of interactions:

-

Spikes: You will observe two sharp spikes at the bottom left of the plot. These correspond to the

and -

Central Region: A broad green/yellow area in the center (

Å) indicates -

Wings: The "wings" of the plot represent

van der Waals contacts, which typically comprise the largest percentage of the total surface area (>40%) due to the methyl groups.

Visualization of Interaction Logic

The following diagram illustrates how the Hirshfeld analysis deconstructs the crystal packing forces.

Figure 2: Deconvolution of intermolecular forces using Hirshfeld Surface Analysis.

References

-

Synthesis & Scaffold Relevance

-

General Phthalazinone Structural Data

- Title: 2-Methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione (Structural Analog D

- Source: PubChem Compound Summary.

-

URL:[Link]

-

Crystallographic Methodology (Hirshfeld)

-

Related Crystal Structure (Hydrazinylidene analog)

- Title: Synthesis, molecular and crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine.

- Source: Acta Crystallographica Section E.

-

URL:[Link]

Sources

Risk Assessment and Safety Profiling of Phthalazinone-Based Impurities in Pharmaceutical Development

Strategic Context: The Phthalazinone Scaffold in Drug Design

The 1(2H)-phthalazinone scaffold is a critical pharmacophore in modern oncology, serving as the structural anchor for Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib . In the context of drug development, impurities containing this moiety present a dual challenge:

-

Structural Similarity: They often co-elute with the API due to high structural homology.

-

Toxicological Alerts: The synthesis of the phthalazinone core frequently involves hydrazine or hydrazine-equivalents, introducing risks of genotoxic impurities (GTIs) that fall under ICH M7 guidelines.

This guide provides a technical framework for assessing the safety and toxicity profile of phthalazinone-related impurities, enabling researchers to construct internal Safety Data Sheets (SDS) and control strategies where public data is non-existent.

Origin and Chemical Identity

To assess toxicity, one must first understand the origin. Phthalazinone impurities typically arise during the ring-closure step of the synthesis.

Synthetic Pathway and Impurity Genesis

The following directed graph illustrates the standard synthesis of the phthalazinone core and the branching points where key impurities are generated.

Figure 1: Synthetic genesis of phthalazinone impurities highlighting the critical hydrazine interface.

Toxicity Profile: Phthalazinone Derivatives

Since specific toxicological data for proprietary impurities is rarely available, the profile is derived using Read-Across methodology from the parent compound, 1(2H)-phthalazinone (CAS: 119-39-1), and QSAR predictions.

Genotoxicity and Carcinogenicity (ICH M7)

The primary concern is mutagenicity .[1]

-

Parent Scaffold: The 1(2H)-phthalazinone core itself is generally considered Class 5 (Non-mutagenic) under ICH M7 if no alerting substituents are present.

-

High-Risk Derivatives: Impurities retaining a hydrazine linker (–NH–NH2) or N-nitroso groups are classified as Class 1 or 2 (Known/Mutagenic) and are often part of the "Cohort of Concern," requiring control to the Threshold of Toxicological Concern (TTC) levels (e.g., 1.5 µ g/day ).

Quantitative Toxicity Data (Reference Standards)

The following table summarizes the toxicity endpoints for the parent scaffold, which serves as the baseline for impurity assessment.

| Endpoint | Test System | Value/Result | Classification (GHS) |

| Acute Oral Toxicity | Rat (LD50) | ~280–500 mg/kg | Category 4 (Harmful) |

| Skin Irritation | Rabbit | Moderate Irritant | Category 2 |

| Eye Irritation | Rabbit | Severe Irritant | Category 2A |

| Mutagenicity | Ames (S. typhimurium) | Negative (Parent) / Positive (Hydrazone derivs) | Muta. 2 (if hydrazine present) |

| Carcinogenicity | Rodent Bioassay | Suspected (Linked to hydrazine metabolism) | Carc. 2 |

In Silico Assessment Protocol

Before physical testing, all identified phthalazinone impurities must undergo a dual-system QSAR assessment as mandated by ICH M7.

-

Expert Rule-Based System (e.g., DEREK): Checks for structural alerts (e.g., N-N bonds, conjugated systems).

-

Statistical-Based System (e.g., SARAH/Leadscope): Compares the structure against a training set of known mutagens.

Model Safety Data Sheet (SDS) for Phthalazinone Impurities

Note: This is a technical template for internal risk management of isolated impurities where a commercial SDS is unavailable.

SECTION 1: Identification

-

Product Name: Phthalazinone-Related Impurity [Code]

-

Chemical Family: fused pyridazine-one derivatives.

-

Use: Pharmaceutical Reference Standard / Impurity.

SECTION 2: Hazard Identification (GHS Classification)

Based on the worst-case scenario (hydrazone functionality).

-

Signal Word: WARNING or DANGER (if hydrazine content >0.1%)

-

Hazard Statements:

SECTION 4: First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The dust is highly irritating to the upper respiratory tract.

-

Skin Contact: Wash with soap and water for 15 minutes. Phthalazinones can be lipophilic; ensure thorough removal.

-

Ingestion: Do NOT induce vomiting without medical advice due to potential aspiration and caustic nature of alkaline precursors.

SECTION 8: Exposure Controls

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE:

-

Respiratory: N95 or P100 (HEPA) respirator required for solid handling.

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).

-

SECTION 11: Toxicological Information

-

Mechanism: Phthalazinone derivatives may inhibit PARP enzymes or interfere with DNA replication forks.

-

Metabolism: Likely metabolized via oxidation at the C-4 position or N-oxidation.

Analytical Control Strategy

To ensure safety, these impurities must be controlled at the trace level. The following workflow describes the self-validating protocol for detecting these impurities.

Detection Workflow

The high polarity of the phthalazinone lactam tautomer requires specific chromatographic conditions (HILIC or Reverse Phase with ion-pairing).

Figure 2: Analytical decision matrix for controlling phthalazinone impurities.

Protocol: LC-MS/MS Method Parameters

-

Column: C18, 1.7 µm, 2.1 x 100 mm (High resolution required to separate the amide/iminol tautomers).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes. Phthalazinones typically elute early due to polarity.

-

Mass Spec: Monitor [M+H]+. Look for characteristic fragment m/z 147 (phthalazinone core).

References

-

ICH. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][7] International Council for Harmonisation.[1][8] [Link]

-

PubChem. (n.d.).[4] 1(2H)-Phthalazinone Compound Summary. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1(2H)-phthalazinone.[Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. database.ich.org [database.ich.org]

- 7. gmp-navigator.com [gmp-navigator.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

UV-Vis Absorption Spectrometry of 2,4-Dimethyl-1,2-dihydrophthalazin-1-one: A Technical Guide

Executive Summary

This technical guide characterizes the ultraviolet-visible (UV-Vis) absorption profile of 2,4-dimethyl-1,2-dihydrophthalazin-1-one (also known as 2,4-dimethylphthalazin-1(2H)-one).[1] As a core scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine), accurate spectral characterization of this intermediate is critical for purity assessment and reaction monitoring.

This document details the electronic transitions governing its spectrum, provides a validated experimental protocol for its analysis, and establishes the structural causality behind its absorption maxima (

Molecular Architecture & Chromophores

To understand the UV-Vis profile, we must first analyze the electronic environment of the molecule.[1] The 2,4-dimethyl-1,2-dihydrophthalazin-1-one structure consists of a benzene ring fused to a pyridazinone ring.[1]

Structural "Locking" and Tautomerism

Unlike its parent compound, phthalazin-1(2H)-one, which exists in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, the 2,4-dimethyl derivative is chemically "locked" in the lactam form due to the methyl substitution at the N-2 position.

-

N-2 Methylation : Prevents tautomerization to the hydroxy-azine form, simplifying the spectrum by eliminating pH-dependent tautomeric shifts.[1]

-

C-4 Methylation : Provides a weak hyperconjugative effect, slightly bathochromically shifting (red-shifting) the

transitions compared to the 4-H analog.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Electronic Transitions

The absorption spectrum is dominated by three primary electronic transitions characteristic of the phthalazinone chromophore:

-

E-Band (Benzene-like) : High energy

transition from the aromatic ring.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

B-Band (Conjugation) : Strong

transition involving the entire conjugated system (benzene fused with the amide-like heterocycle).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

R-Band (Forbidden) : A weaker

transition arising from the non-bonding electrons on the carbonyl oxygen and the nitrogen atoms.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Figure 1: Energy diagram of primary electronic transitions in 2,4-dimethyl-1,2-dihydrophthalazin-1-one.

Spectral Characteristics

The following data summarizes the typical absorption profile for N-substituted phthalazinones in polar protic solvents (e.g., Methanol).

| Band Type | Transition | Wavelength ( | Molar Absorptivity ( | Characteristics |

| Band I | 220 – 230 nm | High (> 20,000 | Sensitive to solvent cutoff; often saturated. | |

| Band II | 285 – 295 nm | High (~10,000 | Primary analytical peak. Sharp and distinct. | |

| Band III | 310 – 320 nm | Low (< 2,000 | Appears as a shoulder or weak band; solvent dependent. |

Note: The N-methyl group causes a slight red shift (~5-10 nm) compared to the N-H parent due to the inductive (+I) stabilization of the excited state.[1]

Solvent Effects (Solvatochromism)[2]

-

Polar Protic (MeOH/EtOH) : Stabilizes the ground state of the

transition (via H-bonding to Carbonyl O), causing a hypsochromic (blue) shift of Band III. -

Non-Polar (Hexane/Dichloromethane) : Band III becomes more distinct and red-shifted.[1] Band II often shows finer vibrational structure.[1]

Experimental Protocol: Quantitative Analysis

This protocol ensures high reproducibility (RSD < 1%) for quantitation or purity analysis.

Reagents & Equipment[3]

-

Analyte : 2,4-dimethyl-1,2-dihydrophthalazin-1-one (Purity >98%).[1]

-

Solvent : HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).[1]

-

Instrument : Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]

-

Cuvettes : Quartz (Suprasil), 10 mm pathlength, matched pair.

Workflow

Figure 2: Step-by-step workflow for quantitative UV-Vis analysis.

Critical Control Points

-

Concentration Check : The absorbance at 290 nm should fall between 0.4 and 0.8 AU for maximum signal-to-noise ratio.[1] If

, dilute further to avoid non-linear deviations from the Beer-Lambert law. -

Solvent Blank : Ensure the blank cell contains the exact same solvent lot as the sample to correct for background absorption.[1]

-

Wavelength Calibration : Verify the instrument wavelength accuracy using a Holmium Oxide filter prior to scanning, as the Band II peak is sharp.[1]

Applications in Drug Development[1]

Understanding the UV profile of this core is vital for:

-

HPLC Method Development : The

of ~290 nm is the optimal detection wavelength for impurity profiling of phthalazinone-based drugs.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Reaction Kinetics : Monitoring the methylation of 4-methylphthalazin-1(2H)-one to 2,4-dimethylphthalazin-1(2H)-one can be tracked by the shift in

and intensity changes in thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

References

-

NIST Chemistry WebBook . Phthalazin-1(2H)-one Spectral Data. National Institute of Standards and Technology.[1] [Link]

-

ResearchGate . Synthesis and Bioevaluation of Substituted Phthalazin-1(2H)-ones. (Contextual spectral data for 2-substituted phthalazinones). [Link]

-

PubChem . Compound Summary: 4-methylphthalazin-1(2H)-one. [Link][1]

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development for 2,4-Dimethyl-1,2-dihydrophthalazin-1-one

Application Note: AN-HPLC-PHZ-04

Abstract

This application note details the strategic development of a Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2,4-dimethyl-1,2-dihydrophthalazin-1-one (DMDHP). This molecule is a critical pharmacophore often encountered as a synthetic intermediate or degradation impurity in the manufacturing of PARP inhibitors (e.g., Olaparib).

Unlike generic protocols, this guide addresses the specific challenge of separating the N-methylated species from its unmethylated precursors and regioisomers. We utilize a QbD (Quality by Design) approach, emphasizing mobile phase pH control and stationary phase selectivity to ensure a robust, self-validating method suitable for GMP environments.

Physicochemical Assessment & Strategy

Before method scouting, we must understand the analyte to predict its chromatographic behavior.

Analyte Profile[1]

-

IUPAC Name: 2,4-dimethyl-1,2-dihydrophthalazin-1-one

-

Core Scaffold: Phthalazinone (fused benzene and pyridazine-like ring).

-

Key Functional Groups:

-

C=O (Carbonyl at C1): Hydrogen bond acceptor.

-

N-CH3 (Methyl at N2): Removes the acidic proton found in unsubstituted phthalazinones (pKa ~10.5), rendering the molecule neutral and more hydrophobic.

-

C-CH3 (Methyl at C4): Increases lipophilicity.

-

-

Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).

-

UV Chromophore: Strong absorption expected at 210 nm (amide/aromatic) and 254 nm (conjugated system).

Method Development Strategy

Since the target is effectively neutral but possesses basic nitrogen lone pairs, the primary risks are silanol interactions (peak tailing) and co-elution with similar synthesis byproducts (e.g., 4-methyl-1(2H)-phthalazinone).

The Strategic Workflow:

Figure 1: Strategic workflow for developing the HPLC method, moving from physicochemical assessment to validation.

Chromatographic Conditions & Protocol

Stationary Phase Selection

While a standard C18 column is sufficient for retention, a C18 with high carbon load and end-capping is required to minimize peak tailing caused by the nitrogen atoms interacting with residual silanols on the silica support.

-

Recommended: Waters XBridge C18 or Phenomenex Luna C18(2).

-

Alternative (for difficult separations): Phenyl-Hexyl phases (provides π-π interaction selectivity useful for separating demethylated impurities).

Mobile Phase Chemistry

We utilize 0.1% Formic Acid (pH ~2.7).

-

Why? Although the analyte is N-methylated and lacks the acidic proton, the low pH suppresses the ionization of residual silanols on the column (

vs

The Protocol

Equipment: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

| Parameter | Condition |

| Column | C18 End-capped (150 mm x 4.6 mm, 3.5 µm or 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Quantification) & 210 nm (Impurity check) |

| Run Time | 15 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Solvent front elution) |

| 10.00 | 10 | 90 | Linear Gradient (Elution of Analyte) |

| 12.00 | 10 | 90 | Wash Step |

| 12.10 | 95 | 5 | Return to Initial |

| 15.00 | 95 | 5 | Re-equilibration |

Method Validation & System Suitability

To ensure the method is "self-validating" during routine use, specific System Suitability Test (SST) criteria must be hard-coded into the data processing method.

System Suitability Criteria (SST)

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | ± 0.1 min of Standard | Ensures pump stability and correct gradient mixing. |

| Tailing Factor ( | NMT 1.5 | Indicates minimized secondary interactions (silanol activity). |

| Theoretical Plates ( | > 5,000 | Ensures column efficiency is intact. |

| Resolution ( | > 2.0 | Critical: Must resolve 2,4-dimethyl from 4-methyl impurity. |

| % RSD (Area) | < 2.0% (n=5) | Confirms autosampler precision. |

SST Decision Tree

The following logic flow represents the automated decision-making process for an analyst or CDS (Chromatography Data System).

Figure 2: System Suitability logic flow. All gates must pass to validate the analytical run.

Troubleshooting & Optimization

Issue 1: Peak Tailing (> 1.5)

-

Cause: Secondary interactions between the phthalazinone nitrogen and column silanols.

-

Fix:

-

Ensure Mobile Phase A pH is acidic (< 3.0).

-

Switch to a "High Purity" silica column (e.g., Zorbax Eclipse Plus or Waters BEH).

-

Add 5-10 mM Ammonium Acetate if pH modification alone fails (ion pairing effect).

-

Issue 2: Co-elution with 4-methyl-1(2H)-phthalazinone (Demethylated impurity)

-

Cause: Structural similarity leads to similar hydrophobic retention.

-

Fix:

-

Change Selectivity: Switch from C18 to Phenyl-Hexyl . The π-π interactions will differ significantly between the N-methylated target and the NH impurity.

-

Modify Gradient: Flatten the gradient slope between 5 and 10 minutes (e.g., 0.5% B/min increase) to expand the separation window.

-

Issue 3: Baseline Drift at 210 nm

-

Cause: UV absorbance of Formic Acid or impurities in Acetonitrile.

-

Fix: Use Phosphoric Acid (0.1%) instead of Formic Acid (transparent at low UV) or ensure HPLC-grade additives are used.

References

-

AstraZeneca. (2014).[1] Analytical Procedure for Organic Impurities by LC (Drug Substance) - Olaparib.[1] FDA NDA 206162 Review. Link

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

Rambabu, C., et al. (2015). Stability Indicating RP-HPLC Method for the Determination of Ceritinib. Journal of Chromatographic Science. Link

-

PubChem. (2025). 2,4-Dimethyl-1(2H)-phthalazinone Compound Summary. National Library of Medicine. Link

Sources

Technical Application Note: Regioselective Synthesis of 2,4-Dimethylphthalazin-1(2H)-one

Executive Summary

The phthalazin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This application note details the robust synthesis of 2,4-dimethylphthalazin-1(2H)-one .

Unlike simple alkylation strategies that often yield mixtures of N- and O-alkylated products, this protocol utilizes a convergent two-step strategy:

-

Cyclocondensation: Construction of the 4-methylphthalazin-1(2H)-one core from 2-acetylbenzoic acid.[1]

-

Regioselective Methylation: N-alkylation using thermodynamic control to minimize the formation of the lactim ether (O-methoxy) byproduct.

Strategic Analysis & Retrosynthesis

The target molecule, 2,4-dimethylphthalazin-1(2H)-one, cannot be efficiently synthesized by methylating unsubstituted phthalazinone at C4 and N2 simultaneously. Direct C-alkylation at the C4 position of a pre-formed phthalazinone ring is chemically arduous and lacks regiocontrol.

Therefore, the "4-methyl" group is installed prior to ring closure, while the "2-methyl" group is introduced via electrophilic substitution on the lactam nitrogen.

The Regioselectivity Challenge (Lactam vs. Lactim)

Phthalazinones exhibit lactam-lactim tautomerism. Upon deprotonation, the resulting anion is an ambident nucleophile:

-

N-Alkylation (Desired): Yields the thermodynamically stable amide (lactam).

-

O-Alkylation (Undesired): Yields the imino ether (lactim), often favored by "hard" electrophiles or silver salts.

To ensure exclusive N-methylation, this protocol employs a "soft" electrophile (Methyl Iodide) in a polar aprotic solvent (DMF) with a carbonate base, driving the reaction toward the thermodynamically favored N-isomer.

Reaction Pathway Visualization

Figure 1: Synthetic pathway distinguishing the construction of the ring scaffold from the regioselective alkylation step.

Experimental Protocols

Protocol A: Synthesis of Precursor (4-Methylphthalazin-1(2H)-one)

Rationale: The C4-methyl group originates from the acetyl backbone of the starting material.

Reagents:

-

2-Acetylbenzoic acid (1.0 eq)[1]

-

Hydrazine hydrate (1.2 eq, 98%)

-

Ethanol (Absolute, 10 volumes)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-acetylbenzoic acid (e.g., 10.0 g) and absolute ethanol (100 mL). Stir until dissolved.

-

Addition: Add hydrazine hydrate (1.2 eq) dropwise over 10 minutes. Note: Reaction is exothermic.[1]

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid.

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The product will precipitate as white/off-white crystals.

-

Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL).

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 85–95%

-

Melting Point: 220–222°C (Lit. val.)

-

Protocol B: Regioselective N-Methylation (Target Synthesis)

Rationale: Use of K₂CO₃ in DMF promotes thermodynamic control. Methyl Iodide (MeI) is preferred over Dimethyl Sulfate (DMS) for ease of handling and "softer" electrophilic character, favoring N-attack.

Reagents:

-

4-Methylphthalazin-1(2H)-one (Intermediate from Protocol A) (1.0 eq)[1]

-

Methyl Iodide (MeI) (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Methodology:

-

Setup: In a dry flask under inert atmosphere (N₂ or Ar), dissolve 4-methylphthalazin-1(2H)-one (e.g., 5.0 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure anion formation. The suspension may change color (often yellowing).

-

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (1.5 eq) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

QC Check: TLC (EtOAc) should show conversion of the polar starting material (Rf ~0.2) to a less polar product (Rf ~0.5).

-

-

Quench & Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate immediately.

-

Purification:

-

Stir the aqueous slurry for 30 minutes.

-

Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

-

Optional: If the product is oily or impure, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

-

Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane or Ethanol to yield pure 2,4-dimethylphthalazin-1(2H)-one.

Data Summary Table:

| Parameter | Specification | Notes |

| Solvent | DMF (Dimethylformamide) | Promotes SN2 mechanism; solubilizes polar intermediate. |

| Base | K₂CO₃ (Anhydrous) | Sufficient basicity (pKa ~10) to deprotonate amide without causing side reactions. |

| Temperature | 0°C → 25°C | Low temp addition prevents O-alkylation; RT drives completion. |

| Stoichiometry | 1.0 : 1.5 : 2.0 (Substrate:MeI:Base) | Excess MeI ensures completion; excess base neutralizes HI formed. |

| Expected Yield | 75–85% | Losses primarily due to workup solubility. |

Characterization & Validation

To validate the synthesis of the 2,4-dimethyl isomer (N-methyl) versus the 1-methoxy isomer (O-methyl), NMR spectroscopy is the definitive tool.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

N-Methyl (Target): Look for a singlet in the 3.60 – 3.80 ppm range. The carbonyl adjacent to the nitrogen deshields this methyl group significantly.

-

C-Methyl (Backbone): Appears as a singlet in the 2.50 – 2.60 ppm range.

-

Aromatic Protons: 7.6 – 8.5 ppm (4H, multiplet).[2] The proton at C8 (peri to the carbonyl) is typically the most deshielded (~8.4 ppm).

Differentiation Note: If O-methylation occurred (1-methoxy-4-methylphthalazine), the O-methyl singlet would appear further downfield, typically 4.0 – 4.2 ppm , due to the electronegativity of the oxygen.

13C NMR Markers

-

C=O (Carbonyl): ~158–160 ppm. (Present in N-methyl product).[3]

-

C-O (Imidate): If O-methylation occurred, the carbonyl peak disappears and is replaced by a C-O aromatic carbon signal (~160+ ppm), but the distinct amide carbonyl shift is lost.

Troubleshooting Guide

Issue: Low Yield / Oily Product

-

Cause: DMF retention.

-

Solution: DMF has a high boiling point. Ensure the water wash is thorough (at least 10x volume of reaction solvent). If extracting with DCM, wash the organic layer with 5% LiCl solution to pull out residual DMF.

Issue: Presence of O-Methylated Byproduct

-

Cause: Reaction temperature too high or use of "hard" agents (e.g., Ag salts).

-

Solution: Strictly maintain 0°C during MeI addition. Ensure K₂CO₃ is used, not stronger bases like NaH which might encourage kinetic control (O-alkylation) if not equilibrated.

Issue: Starting Material Remains

-

Cause: Particle size of K₂CO₃.

-

Solution: Use finely powdered anhydrous K₂CO₃. Granular carbonate reacts slowly in heterogeneous mixtures.

References

-

Synthesis of 4-substituted phthalazinones

-

Regioselectivity in Phthalazinone Alkylation

- Reference: Csannai, A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biophysical Research.

-

Source: (Demonstrates K2CO3/Acetone alkylation protocols).

-

NMR Characterization of N-Methyl Phthalazinones

-

Mechanistic Insight on N-Methylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. jpsbr.org [jpsbr.org]

- 8. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]

- 9. researchgate.net [researchgate.net]

1H NMR and 13C NMR interpretation of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

An Application Guide to the Spectroscopic Analysis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one

Abstract

This technical note provides a detailed guide for the structural elucidation of 2,4-dimethyl-1,2-dihydrophthalazin-1-one using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Phthalazinone derivatives are significant scaffolds in medicinal chemistry, making unambiguous characterization essential for drug development and chemical research. This document outlines the predicted spectral features based on established principles of NMR and data from analogous structures. It further provides a robust, step-by-step protocol for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results for researchers and scientists in the field.

Introduction and Molecular Structure

2,4-dimethyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a bicyclic phthalazinone core. The structural characterization of such molecules is fundamental to confirming their identity and purity after synthesis. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework through the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The unique arrangement of two methyl groups—one attached to a nitrogen atom (N-CH₃) and the other to an aromatic carbon (C-CH₃)—along with the four distinct protons of the benzo-fused ring, gives rise to a characteristic spectral fingerprint. Understanding the expected chemical shifts, multiplicities, and integration of these signals is key to a successful interpretation.

Figure 1: Structure of 2,4-dimethyl-1,2-dihydrophthalazin-1-one with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show six distinct signals corresponding to the four aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups (like the carbonyl and the imine-like nitrogen) causing deshielding (a shift to a higher ppm value).[1]

Aromatic Region (δ 7.5 - 8.5 ppm):

-

H-8: This proton is ortho to the electron-withdrawing carbonyl group (C=O), leading to significant deshielding. It is expected to be the most downfield of the aromatic protons. It will appear as a multiplet, likely a doublet of doublets, due to coupling with H-7. In similar phthalazinone structures, this proton often resonates around 8.3-8.5 ppm.[2]

-

H-5: This proton is peri to the C4-methyl group and adjacent to the benzene ring fusion. Its chemical shift will be influenced by the overall aromatic system. It is expected to appear as a multiplet, likely a doublet of doublets.

-

H-6 & H-7: These two protons are located in the middle of the aromatic system and are expected to have overlapping signals, appearing as complex multiplets. Their chemical shifts are generally found between those of H-5 and H-8.[2][3]

Aliphatic Region (δ 2.0 - 4.0 ppm):

-

N-CH₃ (on N2): The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen. It will appear as a sharp singlet as there are no adjacent protons to couple with. Typical chemical shifts for N-methyl groups in such heterocyclic systems fall in the range of δ 3.5 - 4.0 ppm.

-

C-CH₃ (on C4): The methyl group attached to the sp²-hybridized carbon of the heterocyclic ring is also deshielded, but typically less so than an N-methyl group. It will also appear as a sharp singlet. Aromatic methyl groups generally resonate in the range of δ 2.3 - 2.7 ppm.[4]

Table 1: Predicted ¹H NMR Data for 2,4-dimethyl-1,2-dihydrophthalazin-1-one (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-8 | 8.3 - 8.5 | m (dd) | 1H | Deshielded by adjacent C=O group |

| H-5, H-6, H-7 | 7.6 - 7.9 | m | 3H | Complex multiplet for remaining aromatic protons |

| N-CH₃ | 3.6 - 3.9 | s | 3H | Attached to electronegative nitrogen |

| C-CH₃ | 2.5 - 2.8 | s | 3H | Attached to sp² carbon of the heterocyclic ring |

Note: s = singlet, dd = doublet of doublets, m = multiplet. Predicted shifts are based on analogous compounds and general NMR principles.[2][3][5]

Predicted ¹³C NMR Spectral Data

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The number of signals directly corresponds to the number of chemically non-equivalent carbons. For 2,4-dimethyl-1,2-dihydrophthalazin-1-one, we expect to see 10 distinct signals.

-

Carbonyl Carbon (C1): The C=O carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 160-170 ppm.[6]

-